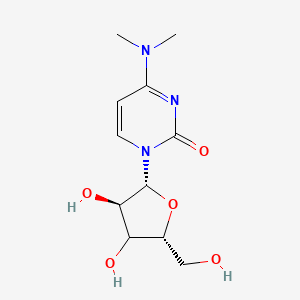
N4,N4-Dimethylarabinocytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N4,N4-Dimethylarabinocytidine is a cytidine nucleoside analog. Cytidine analogs are known for their ability to inhibit DNA methyltransferases, which are enzymes involved in the methylation of DNA. This compound has potential anti-metabolic and anti-tumor activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N4,N4-Dimethylarabinocytidine can be synthesized through the methylation of cytidine derivatives. The process involves the use of methylating agents such as dimethyl sulfate or methyl iodide under controlled conditions. The reaction typically requires a base, such as sodium hydroxide or potassium carbonate, to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methylation techniques. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
N4,N4-Dimethylarabinocytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N4,N4-dimethylcytosine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: This compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia, amines, and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various methylated cytidine derivatives, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
N4,N4-Dimethylarabinocytidine has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of other nucleoside analogs.
Biology: Studied for its role in inhibiting DNA methyltransferases, which are involved in gene expression regulation.
Medicine: Investigated for its potential anti-tumor and anti-metabolic activities, making it a candidate for cancer therapy.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development
Wirkmechanismus
N4,N4-Dimethylarabinocytidine exerts its effects by inhibiting DNA methyltransferases. These enzymes are responsible for adding methyl groups to DNA, which can affect gene expression. By inhibiting these enzymes, this compound can alter gene expression patterns, leading to its potential anti-tumor and anti-metabolic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N4-Methylcytidine: Another cytidine analog with similar inhibitory effects on DNA methyltransferases.
N4-Acetylcytidine: Known for its role in gene regulation and cellular functions.
N4-Allylcytidine: Used for RNA labeling and chemical sequencing.
Uniqueness
N4,N4-Dimethylarabinocytidine is unique due to its dual methylation at the N4 position, which enhances its ability to inhibit DNA methyltransferases and its potential anti-tumor activities. This dual methylation also affects its base pairing properties, making it distinct from other cytidine analogs .
Eigenschaften
Molekularformel |
C11H17N3O5 |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
1-[(2R,3R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(dimethylamino)pyrimidin-2-one |
InChI |
InChI=1S/C11H17N3O5/c1-13(2)7-3-4-14(11(18)12-7)10-9(17)8(16)6(5-15)19-10/h3-4,6,8-10,15-17H,5H2,1-2H3/t6-,8?,9-,10-/m1/s1 |
InChI-Schlüssel |
GFCDNWCHLZESES-RFSJMEBTSA-N |
Isomerische SMILES |
CN(C)C1=NC(=O)N(C=C1)[C@H]2[C@@H](C([C@H](O2)CO)O)O |
Kanonische SMILES |
CN(C)C1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


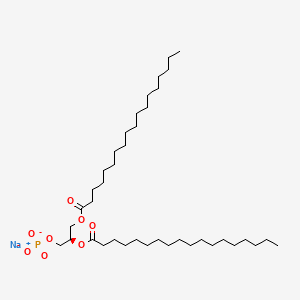
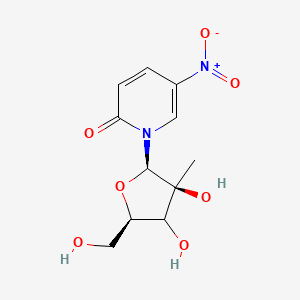
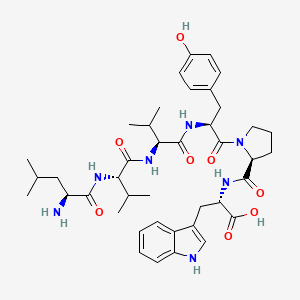
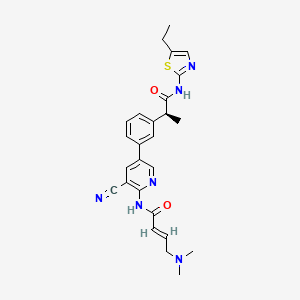


![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)
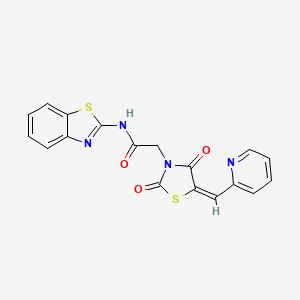
![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)

![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)
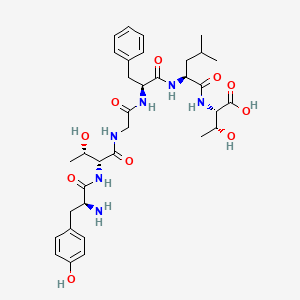
![2,2,3,3,5,5,6,6-octadeuterio-N-(6,10-diazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,8,11-hexaen-8-ylimino)-4-methylpiperazine-1-carbothioamide](/img/structure/B12405256.png)
![[(1S,2R,3R,5S,8R,9R,10R,13S)-9,10,13-triacetyloxy-2-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl] (E)-3-phenylprop-2-enoate](/img/structure/B12405258.png)
